Butane-1,4-diyl bis(2-bromoacetate)

描述

Butane-1,4-diyl bis(2-bromoacetate) is an organic compound with the molecular formula C8H12Br2O4 and a molecular weight of 331.99 g/mol It is a diester derived from butane-1,4-diol and bromoacetic acid

准备方法

Synthetic Routes and Reaction Conditions

Butane-1,4-diyl bis(2-bromoacetate) can be synthesized through the esterification reaction between butane-1,4-diol and bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of butane-1,4-diyl bis(2-bromoacetate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

化学反应分析

Types of Reactions

Butane-1,4-diyl bis(2-bromoacetate) undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield butane-1,4-diol and bromoacetic acid.

Reduction: The compound can be reduced to form butane-1,4-diol and other derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted butane derivatives with various functional groups.

Hydrolysis: Major products are butane-1,4-diol and bromoacetic acid.

Reduction: The primary product is butane-1,4-diol.

科学研究应用

Synthesis of Polymers

One of the primary applications of butane-1,4-diyl bis(2-bromoacetate) is in the synthesis of polymers. It serves as a bifunctional monomer that can be polymerized to create polyesters and polyamides. The bromoacetate groups can undergo nucleophilic substitution reactions, facilitating the formation of long-chain polymers with desirable mechanical properties.

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Polyesters | Butane-1,4-diyl bis(2-bromoacetate) | High thermal stability, flexibility |

| Polyamides | Butane-1,4-diyl bis(2-bromoacetate) | Enhanced tensile strength, chemical resistance |

Case Study: Polymer Formation

Research has demonstrated the successful polymerization of butane-1,4-diyl bis(2-bromoacetate) with various nucleophiles to produce polymers with tailored properties for specific applications in coatings and adhesives .

Drug Development

Butane-1,4-diyl bis(2-bromoacetate) has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical compounds. Its ability to form stable intermediates allows for the development of new drugs targeting specific biological pathways.

Case Study: Anticancer Agents

Studies have explored the use of derivatives of butane-1,4-diyl bis(2-bromoacetate) in creating anticancer agents. The compound's reactivity enables modifications that enhance biological activity while reducing toxicity .

Surfactant Applications

The compound also finds utility as a surfactant in materials science. Its amphiphilic nature allows it to reduce surface tension in various formulations, making it effective in creating emulsions and micelles.

| Application | Function |

|---|---|

| Emulsions | Stabilizing oil-water mixtures |

| Micelles | Encapsulation of hydrophobic drugs |

Case Study: Emulsion Stability

Research indicates that butane-1,4-diyl bis(2-bromoacetate) enhances the stability of emulsions used in cosmetic formulations by preventing phase separation and improving texture.

作用机制

The mechanism of action of butane-1,4-diyl bis(2-bromoacetate) involves its reactivity towards nucleophiles and its ability to undergo ester hydrolysis. The bromine atoms in the compound act as leaving groups, making it susceptible to nucleophilic attack. The ester bonds can be cleaved under acidic or basic conditions, leading to the formation of butane-1,4-diol and bromoacetic acid .

相似化合物的比较

Similar Compounds

Butane-1,4-diyl bis(furan-2-carboxylate): Similar in structure but with furan-2-carboxylate groups instead of bromoacetate groups.

Butane-1,4-diyl bis(acetate): Contains acetate groups instead of bromoacetate groups.

Butane-1,4-diyl bis(chloroacetate): Contains chloroacetate groups instead of bromoacetate groups.

Uniqueness

Butane-1,4-diyl bis(2-bromoacetate) is unique due to the presence of bromine atoms, which enhance its reactivity towards nucleophiles and make it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions makes it valuable in research and industrial applications .

生物活性

Butane-1,4-diyl bis(2-bromoacetate) is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antibacterial properties, interaction with nucleic acids, and its implications in drug development.

Chemical Structure

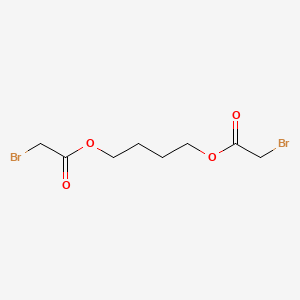

Butane-1,4-diyl bis(2-bromoacetate) can be represented by the following structural formula:

The compound consists of a butane backbone with two bromoacetate groups attached, which may influence its biological interactions and mechanisms of action.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of Butane-1,4-diyl bis(2-bromoacetate) against various bacterial strains. The compound has shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Bacillus subtilis | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings indicate that Butane-1,4-diyl bis(2-bromoacetate) possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Interaction with DNA

The interaction of Butane-1,4-diyl bis(2-bromoacetate) with DNA has been studied to understand its mechanism of action. Spectroscopic analyses have demonstrated that the compound can intercalate with calf thymus DNA, leading to structural changes in the DNA helix. This interaction may result in the disruption of DNA replication and transcription processes.

Table 2: Binding Affinity of Butane-1,4-diyl bis(2-bromoacetate) to DNA

| Binding Method | Binding Constant (K) (M^-1) |

|---|---|

| UV-Vis Spectroscopy | |

| Fluorescence Spectroscopy |

The binding constants indicate a strong affinity for DNA, suggesting that the compound could act as a DNA-targeting agent .

Case Study 1: Antibacterial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of Butane-1,4-diyl bis(2-bromoacetate) against multi-drug resistant strains. The compound exhibited comparable activity to standard antibiotics such as ciprofloxacin and levofloxacin. The study concluded that modifications to the bromoacetate groups could enhance antibacterial potency .

Case Study 2: DNA Interaction Studies

A detailed investigation into the interaction between Butane-1,4-diyl bis(2-bromoacetate) and calf thymus DNA revealed significant conformational changes in the DNA structure upon treatment with the compound. This study utilized circular dichroism (CD) spectroscopy to confirm that the compound induces a B-to-Z transition in DNA, which is associated with various biological processes including gene expression regulation .

属性

IUPAC Name |

4-(2-bromoacetyl)oxybutyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFWUCCZIMDIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOC(=O)CBr)COC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516589 | |

| Record name | Butane-1,4-diyl bis(bromoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67638-54-4 | |

| Record name | Butane-1,4-diyl bis(bromoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。